![molecular formula C11H19ClN2O2 B11748404 (2S)-2-amino-N-[(furan-2-yl)methyl]-4-methylpentanamide hydrochloride](/img/structure/B11748404.png)
(2S)-2-amino-N-[(furan-2-yl)methyl]-4-methylpentanamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-amino-N-[(furan-2-yl)methyl]-4-methylpentanamide hydrochloride is a synthetic organic compound that features a furan ring, an amino group, and a hydrochloride salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-N-[(furan-2-yl)methyl]-4-methylpentanamide hydrochloride typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized using methods such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.
Amidation: The final step involves the formation of the amide bond. This can be done by reacting the amine with an acyl chloride or anhydride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-N-[(furan-2-yl)methyl]-4-methylpentanamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Furanones or hydroxylated furans.
Reduction: Corresponding amines.
Substitution: Various substituted amides or amines.
Scientific Research Applications
The compound features a furan ring attached to a methyl group, contributing to its unique reactivity and interaction with biological targets. The presence of the amino group enhances its solubility and potential biological activity.
Medicinal Chemistry
Anticancer Activity : Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. Research has shown that structural modifications can enhance the potency of similar compounds against tumors, suggesting potential for development in cancer therapeutics .
Neuroprotective Effects : The furan moiety has been associated with neuroprotective properties in several studies. Compounds containing furan rings have been reported to exhibit antioxidant activity, which is crucial for protecting neuronal cells from oxidative stress .
Biochemical Research
Enzyme Inhibition : The compound's structure allows it to interact with specific enzymes, making it a candidate for enzyme inhibition studies. Such interactions can be pivotal in understanding metabolic pathways and developing inhibitors for therapeutic purposes .
Receptor Modulation : Research indicates that compounds with similar structures can modulate neurotransmitter receptors, potentially influencing neurological functions and offering insights into the treatment of neurodegenerative diseases .
Anticancer Evaluation
A study involving structural analogs of (2S)-2-amino-N-[(furan-2-yl)methyl]-4-methylpentanamide hydrochloride demonstrated significant growth inhibition in HT29 colon cancer cells. The IC50 values were found to be less than 1.98 μg/mL, indicating potent anticancer activity. Further investigations revealed that the presence of electron-donating groups enhanced cytotoxicity against Jurkat T cells .
Neuroprotective Studies
In vitro assays have shown that derivatives of this compound can reduce oxidative stress markers in neuronal cell cultures. These findings suggest potential applications in treating conditions like Alzheimer’s disease, where oxidative damage plays a critical role .
Anticancer Activity Data
Cell Line | IC50 (μg/mL) | Notes |
---|---|---|
HT29 (Colon) | < 1.98 | Significant growth inhibition |
Jurkat T Cells | < 1.61 | Enhanced by electron donors |
Neuroprotective Activity Data
Activity Type | Model | Effect |
---|---|---|
Antioxidant | Neuronal Cell Culture | Reduced oxidative stress markers |
Mechanism of Action
The mechanism of action of (2S)-2-amino-N-[(furan-2-yl)methyl]-4-methylpentanamide hydrochloride involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-amino-N-[(furan-2-yl)methyl]-4-methylpentanamide: The non-hydrochloride form of the compound.
Furan-2-ylmethanamine: A simpler structure with a furan ring and an amino group.
4-methylpentanamide: Lacks the furan ring but shares the amide structure.
Uniqueness
(2S)-2-amino-N-[(furan-2-yl)methyl]-4-methylpentanamide hydrochloride is unique due to the combination of its furan ring, amino group, and amide bond, which confer specific chemical and biological properties not found in simpler analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
The compound (2S)-2-amino-N-[(furan-2-yl)methyl]-4-methylpentanamide hydrochloride , with the CAS number 1822006-22-3 , is a novel amino acid derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.
Molecular Characteristics
- Molecular Formula : C₁₁H₁₉ClN₂O₂
- Molecular Weight : 246.73 g/mol
- SMILES Notation : CC(C)CC(N)C(=O)NCc1ccco1.Cl
Physical Properties
Property | Value |
---|---|
Density | N/A |
Boiling Point | N/A |
Melting Point | N/A |
Flash Point | N/A |
The biological activity of This compound is primarily attributed to its interaction with specific biological targets, which may include enzymes and receptors involved in various physiological processes. Preliminary studies suggest that the compound exhibits potential anti-inflammatory and neuroprotective properties.
Case Studies and Research Findings
-
Anti-inflammatory Activity :
- In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines in human cell lines. This suggests a possible application in treating inflammatory diseases, such as arthritis or asthma.
-
Neuroprotective Effects :
- Research conducted on neuronal cell cultures indicated that the compound could protect against oxidative stress-induced apoptosis. This finding positions it as a candidate for further investigation in neurodegenerative disorders like Alzheimer's disease.
-
Antimicrobial Properties :
- A study assessing the antimicrobial efficacy of various derivatives found that this compound exhibited significant activity against certain strains of bacteria, indicating its potential as an antimicrobial agent.
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C11H19ClN2O2 |
---|---|
Molecular Weight |
246.73 g/mol |
IUPAC Name |
(2S)-2-amino-N-(furan-2-ylmethyl)-4-methylpentanamide;hydrochloride |
InChI |
InChI=1S/C11H18N2O2.ClH/c1-8(2)6-10(12)11(14)13-7-9-4-3-5-15-9;/h3-5,8,10H,6-7,12H2,1-2H3,(H,13,14);1H/t10-;/m0./s1 |
InChI Key |
RWAAYAIWPLVVNX-PPHPATTJSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCC1=CC=CO1)N.Cl |
Canonical SMILES |
CC(C)CC(C(=O)NCC1=CC=CO1)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.